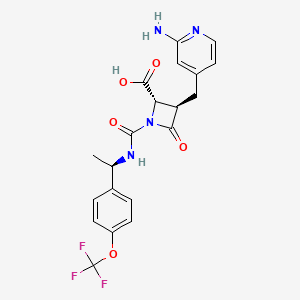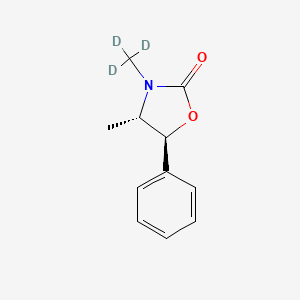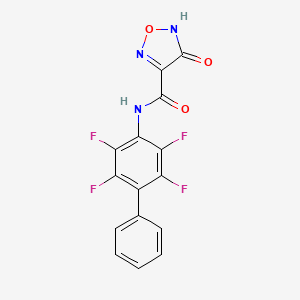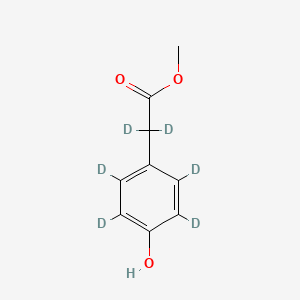
Methyl 4-hydroxyphenylacetate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxyphenylacetate-d6 is a deuterated derivative of Methyl 4-hydroxyphenylacetate, a compound known for its inhibitory activity against tobacco mosaic virus . The deuterated form is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyphenylacetate can be synthesized by esterifying 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid . The reaction typically proceeds with a high yield under these conditions.
Industrial Production Methods: Industrial production of Methyl 4-hydroxyphenylacetate-d6 involves the use of deuterated methanol (CD3OD) instead of regular methanol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-hydroxyphenylacetate can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylacetates
科学研究应用
Methyl 4-hydroxyphenylacetate-d6 is used in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on viruses like the tobacco mosaic virus.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
- Methyl 4-aminomethylbenzoate hydrochloride
- Methyl 3,5-dihydroxyphenylacetate
- Methyl 4-methoxy-2-indolecarboxylate
Uniqueness: Methyl 4-hydroxyphenylacetate-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies using mass spectrometry. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
172.21 g/mol |
IUPAC 名称 |
methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2 |
InChI 键 |
XGDZEDRBLVIUMX-LUWIIJGCSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H] |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)

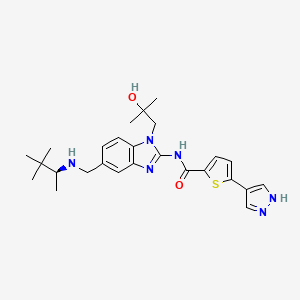



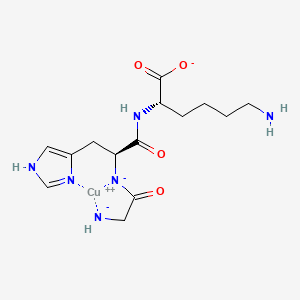
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

